3'-Sialyllactose (Neu5Acα2-3Galβ1-4Glc) is a naturally occurring trisaccharide composed of sialic acid (N-acetylneuraminic acid, Neu5Ac), galactose (Gal), and glucose (Glc). It is a prominent member of the sialylated human milk oligosaccharides (HMOs) family, found abundantly in human breast milk. [, , , , ] As an acidic oligosaccharide, it plays a crucial role in infant development by promoting gut health, supporting immune function, and facilitating brain development. [, , ] 3'-Sialyllactose is also found in the milk of other mammals, including cows and camels. [, , ] In scientific research, 3'-Sialyllactose serves as a model compound for studying sialic acid-protein interactions, particularly in the context of pathogen binding and cell signaling. [, , , , ]
3'-Sialyllactose is categorized under the broader class of sialo-oligosaccharides, which are oligosaccharides containing sialic acid residues. The primary source of 3'-sialyllactose is human breast milk, where it is one of the key components that provide prebiotic effects and promote beneficial gut microbiota in infants. Additionally, it can be synthesized through enzymatic processes involving lactose and N-acetyl-D-neuraminic acid (sialic acid) using various biocatalysts.
The synthesis of 3'-sialyllactose can be achieved through several methods, predominantly utilizing enzymatic reactions. Key enzymes involved include CMP-N-acetyl-D-neuraminic acid synthetase and α2,3-sialyltransferase.
The molecular structure of 3'-sialyllactose consists of a lactose backbone (composed of glucose and galactose) with a sialic acid residue linked at the 3' position of the galactose moiety.
The presence of the negatively charged sialic acid contributes to its unique properties, including enhanced solubility and interaction with various biological receptors.
3'-Sialyllactose participates in several chemical reactions:
The mechanism of action for 3'-sialyllactose primarily involves its role in modulating immune responses and promoting gut health:
3'-Sialyllactose has several important applications:
3'-Sialyllactose (3'-SL) is a trisaccharide composed of sialic acid (N-acetylneuraminic acid, Neu5Ac), galactose, and glucose in the specific arrangement Neu5Acα2-3Galβ1-4Glc. Its molecular formula is C₂₃H₃₈NO₁₉Na (sodium salt form), with a molecular weight of 655.53 g/mol [7]. The sialic acid residue is attached via an α2,3-glycosidic bond to the galactose moiety of lactose, conferring unique biochemical properties distinct from its isomer 6'-sialyllactose (6'-SL), where sialic acid links via an α2,6-bond to galactose [2].
Structurally, 3'-SL adopts a flexible bent conformation due to the kink introduced by the α2,3-linkage. This spatial arrangement facilitates specific biological interactions, such as pathogen receptor blocking and neural cell adhesion modulation. In contrast, 6'-SL exhibits a more linear topology, influencing its functional divergence in receptor specificity and metabolic stability [2] [4].
Table 1: Isomeric Variants of Sialyllactose
Property | 3'-Sialyllactose | 6'-Sialyllactose |
---|---|---|
Glycosidic Bond | Neu5Acα2-3Galβ1-4Glc | Neu5Acα2-6Galβ1-4Glc |
Conformation | Bent topology | Linear topology |
Relative Abundance in HMO | ~2.05% (molar ratio) | Declines post-partum |
Concentration in Human Milk | 0.13–0.19 g/L (mature milk) | Lower than 3'-SL |
Primary Biological Role | Brain development, anti-adhesion | Immunomodulation |
In humans, 3'-SL biosynthesis occurs in mammary gland epithelial cells during lactation. The process is orchestrated by two key enzymes:
This pathway is developmentally regulated, with 3'-SL concentrations remaining stable across lactation stages (colostrum: 0.19 g/L; mature milk: 0.19 g/L), unlike 6'-SL, which decreases over time [2] [9]. Genetic polymorphisms influence overall human milk oligosaccharide (HMO) profiles, but 3'-SL expression appears conserved across populations, underscoring its non-fucosylated structure's biological significance [9].
Microbial Fermentation
Genetically engineered Escherichia coli strains dominate industrial 3'-SL production. Key approaches include:
Cell-Free Multi-Enzyme Systems
These systems bypass cellular growth constraints:
Enzymatic Trans-Sialylation
Engineered sialidases from non-pathogenic Trypanosoma rangeli (Tr15, Tr16) transfer sialic acid from κ-casein glycomacropeptide (cGMP) to lactose directly in milk:
Table 2: Production Strategies for 3'-Sialyllactose
Method | Key Features | Yield | Challenges |
---|---|---|---|
Engineered E. coli | NST mutants; lacZ deletion; fed-batch fermentation | 44.2 g/L [2] | Byproduct accumulation |
Cell-Free Multi-Enzymes | PPK/CMK cofactor regeneration; one-pot reaction | 53 mM [8] | Enzyme stability |
Trans-Sialylation in Milk | Tr15 enzyme; uses dairy byproduct cGMP | 1.8 mM [5] | Scalability of enzyme production |
Downstream Purification
Crude fermentation broths contain impurities like sialic acid, lactose, and 3′-sialyllactulose, necessitating multi-step purification:
Cost Drivers
Scalability Limitations
Table 3: Key Industrial Challenges and Mitigation Strategies
Challenge | Impact | Mitigation Strategy |
---|---|---|
Byproduct Accumulation | Purity <95%; increased purification cost | Protein engineering of SiaTs; knockout of catabolic genes |
High Cofactor Cost | 60% total substrate expense | PPK/CMK-based CTP regeneration |
Enzyme Thermolability | Inactivation >40°C | Psychrophilic enzymes (e.g., Tr15 at 5°C) |
Oxygen Sensitivity | Yield drops >30% in large tanks | Stirred-tank bioreactors with enhanced O₂ transfer |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0